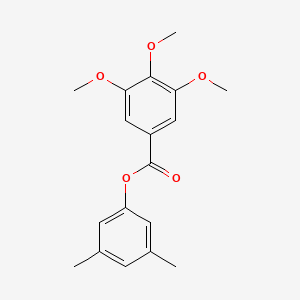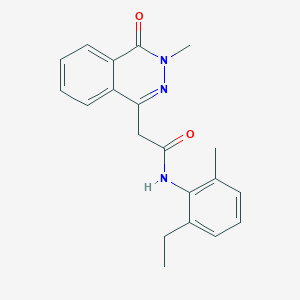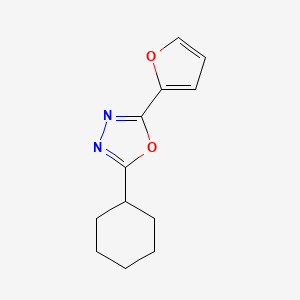![molecular formula C15H12N2O5S B5589657 5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)
5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related compounds involves the reaction of isophthalic acid derivatives with various metal ions to form MOFs and coordination polymers. For instance, Karmakar et al. (2016) detailed the reactions of 5-{(pyridin-4-ylmethyl)amino} isophthalic acid with copper(II), zinc(II), and cadmium(II), leading to the formation of novel MOFs characterized by different polymeric architectures (Karmakar et al., 2016). Similarly, Mallakpour and Taghavi (2008) demonstrated a facile microwave-assisted synthesis of novel optically active polyamides from a novel aromatic diacid monomer derived from isophthalic acid (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
Structural analysis of these compounds is primarily conducted using X-ray diffraction techniques, revealing varied architectures from 2D to 3D structures. For example, the structures of MOFs synthesized from 5-{(pyridin-4-ylmethyl)amino} isophthalic acid exhibit different dimensional polymeric architectures depending on the metal ion used, showcasing the versatility of isophthalic acid derivatives in constructing complex structures (Karmakar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds, particularly MOFs, allows for their application in catalysis. The copper MOF synthesized by Karmakar et al. (2016) effectively catalyzes the peroxidative oxidation of alcohols and the Henry reaction, demonstrating the functional utility of these materials in chemical transformations (Karmakar et al., 2016).
Physical Properties Analysis
The physical properties of these compounds are characterized by various techniques, including elemental analysis, IR, NMR, and thermogravimetric analysis. These analyses contribute to understanding the stability, solubility, and thermal behavior of the compounds, which are crucial for their potential applications.
Chemical Properties Analysis
Chemical properties, such as fluorescence and catalytic activity, are significant for the application of these compounds. Zhang et al. (2018) synthesized reduced Schiff bases from 5-aminoisophthalic acid, exhibiting strong blue fluorescence, indicating the potential for use in optoelectronic applications (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-12(8-23-13-3-1-2-4-16-13)17-11-6-9(14(19)20)5-10(7-11)15(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQNINCLAWKPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)

![N-[2-(4-methoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5589583.png)
![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5589597.png)
![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)
![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)
![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)